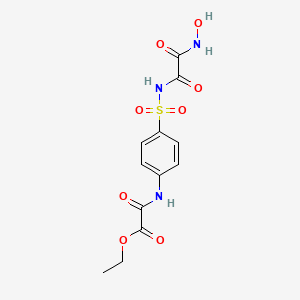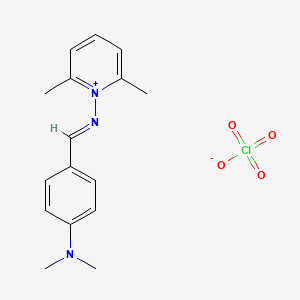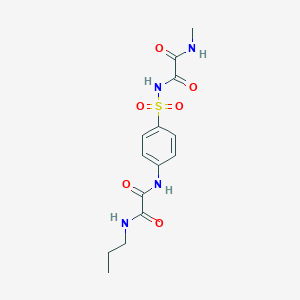
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N'-propylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-propylethanediamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a phenyl ring, and an ethanediamide moiety. Its molecular formula is C12H13N3O4S, and it has a molecular weight of 295.314 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-propylethanediamide typically involves the reaction of substituted arylamines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-propylethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-propylethanediamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-propylethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-[(4-aminophenyl)sulfonyl]phenyl)acetamide: Similar structure but with different substituents on the phenyl ring.
N-(4-[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl)acetamide: Contains an isoxazole ring instead of the ethanediamide moiety.
Uniqueness
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-propylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
81717-39-7 |
|---|---|
Formule moléculaire |
C14H18N4O6S |
Poids moléculaire |
370.38 g/mol |
Nom IUPAC |
N-methyl-N'-[4-[[2-oxo-2-(propylamino)acetyl]amino]phenyl]sulfonyloxamide |
InChI |
InChI=1S/C14H18N4O6S/c1-3-8-16-12(20)13(21)17-9-4-6-10(7-5-9)25(23,24)18-14(22)11(19)15-2/h4-7H,3,8H2,1-2H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22) |
Clé InChI |
HBCAELKPXYYZGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



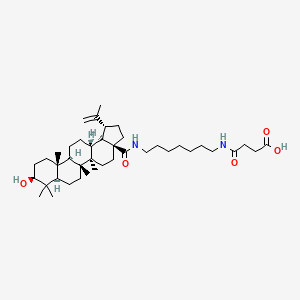
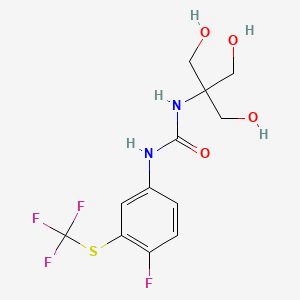

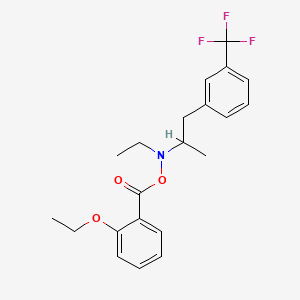
![2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-phenylacetohydrazide](/img/structure/B12745899.png)
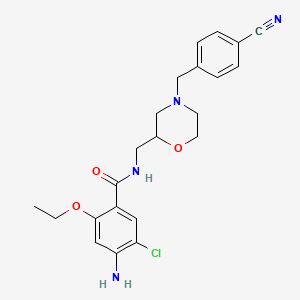
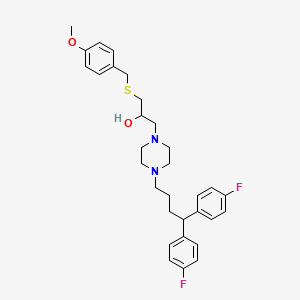
![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12745914.png)

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,4,6-trimethylphenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12745927.png)
